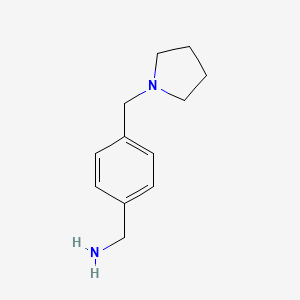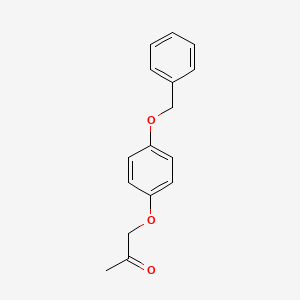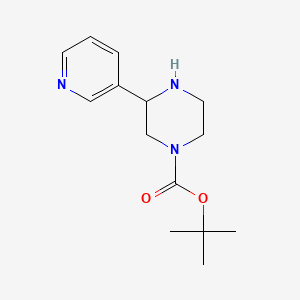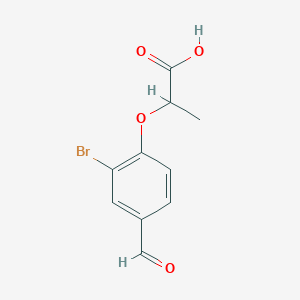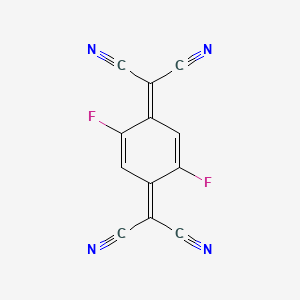
2,5-Difluor-7,7,8,8-Tetracyanochinodimethan
Übersicht
Beschreibung
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane, commonly referred to as F2-TCNQ, is an organic semiconductor known for its promising properties such as high charge mobility. It is a derivative of tetracyanoquinodimethane (TCNQ), which is a well-known electron acceptor in the field of organic electronics .
Synthesis Analysis
The synthesis of F2-TCNQ has been a subject of interest due to its potential applications. A gram-scale synthesis has been reported, which involves a three-step sequence resulting in a 62% cumulative yield. This method has been successful in preparing over one gram of F2-TCNQ, indicating a scalable approach for the production of this compound .
Molecular Structure Analysis
The molecular structure of F2-TCNQ and its analogs has been studied using computational methods. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to optimize the molecular structures and to predict vibrational wavenumbers, frontier molecular orbitals, and UV data. The addition of fluorine atoms to the TCNQ molecule has been found to influence the structural, vibrational, and electronic properties significantly, leading to a reduction in both the electrical and optical band gaps .
Chemical Reactions Analysis
While the specific chemical reactions of F2-TCNQ are not detailed in the provided papers, the synthesis and reactivity of related tetracyanoquinodimethane derivatives have been explored. For instance, derivatives with a silafluorene core have been synthesized via a [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction, which profoundly remolds their photophysical properties and energy levels .
Physical and Chemical Properties Analysis
The physical and chemical properties of F2-TCNQ derivatives have been studied through various methods. For example, the electron acceptor properties of a related compound, 2,5-bis(4'-(dimethylamino)pyridinio)-3,6-difluoro-7,7,8,8-tetracyanoquinodimethane bis(trifluoromethanesulfonate), were investigated using cyclic voltammetry, revealing a high first reduction potential . Additionally, the crystal structures of TCNQF4 electron transfer salts have been characterized, providing insights into the planarity and coordination of these molecules, which are relevant to understanding the properties of F2-TCNQ .
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
F2-TCNQ: ist bekannt für seine elektronenakzeptierenden Eigenschaften, was es zu einem wertvollen Material im Bereich der organischen Elektronik macht . Es kann als Elektronentransportschicht in organischen Feldeffekttransistoren (OFETs) eingesetzt werden, wobei seine hohe Elektronenaffinität einen effizienten Ladungstransport ermöglicht. Diese Anwendung ist entscheidend für die Entwicklung kostengünstiger, flexibler elektronischer Geräte.
Photovoltaik
Im Bereich der organischen Photovoltaik dient F2-TCNQ als p-Typ-Dotierstoff . Es kann die Ladungsmobilität in polymeren Halbleitern wie Poly(3-Hexylthiophen) (P3HT) verbessern, was zu verbesserten Stromwandlungseffizienzen in Solarzellen führt. Diese Anwendung ist von Bedeutung für die Weiterentwicklung von erneuerbaren Energietechnologien.
Thermoelektrische Materialien
F2-TCNQ: wurde auf sein Potenzial in n-Typ-thermoelektrischen Materialien untersucht . Diese Materialien können Temperaturgradienten in elektrische Energie umwandeln, was eine Methode zur Abwärmerückgewinnung bietet. Die niedrige Wärmeleitfähigkeit und die hohe elektrische Leitfähigkeit des Moleküls sind für solche Anwendungen von Vorteil.
Wirkmechanismus
Target of Action
The primary target of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is the electron transport system in organic semiconductors . This compound is known for its excellent electron transport properties, which are crucial for the functioning of organic electronics .
Mode of Action
2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane interacts with its target by facilitating efficient band-like electron transport . This is achieved through multidimensional intermolecular charge delocalization . The compound’s small molecular size implies high reorganization energy, which is typically incompatible with efficient charge transport. This compound overcomes this challenge through its unique molecular structure and interactions .
Biochemical Pathways
The compound affects the charge transport pathways in organic semiconductors . It enables efficient charge transport by increasing charge carrier delocalization over several molecules due to the electronic coupling between them . This results in a high charge mobility, which is a desirable property in organic semiconductors .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane, it refers to the compound’s behavior in an electronic device. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties in this context are related to its ability to facilitate electron transport . Its high electron mobility contributes to its effective distribution and utilization in the device .
Result of Action
The result of the action of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is the enhancement of the electron transport properties of organic semiconductors . This leads to improved performance of the semiconductor devices in which it is used .
Action Environment
The action of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is influenced by environmental factors such as the packing motif of the compound and the presence of low-frequency vibrations . The specific packing motif of the compound, with only one molecule per primitive cell, decreases electron-phonon interaction and increases electron mobility . Additionally, the compound’s action is less affected by low-frequency vibrations, which further enhances its electron transport efficiency .
Safety and Hazards
Users are advised to avoid breathing dust/fume/gas/mist/vapors/spray of F2-TCNQ. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. After handling, skin should be washed thoroughly. Protective gloves, protective clothing, eye protection, and face protection should be worn. If eye irritation persists, medical advice or attention should be sought .
Eigenschaften
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSDYUVXXQTNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413647 | |
| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73318-02-2 | |
| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes F2-TCNQ unique in terms of its electron transport properties compared to similar compounds like TCNQ and F4-TCNQ?
A1: F2-TCNQ stands out due to its exceptionally high band-like electron mobility, reaching up to 25 cm2 V-1 s-1 in single-crystal field-effect transistors []. This superior performance is attributed to several factors:
- 3D Charge Percolation Network: The specific packing motif of F2-TCNQ, with one molecule per primitive cell, facilitates efficient three-dimensional charge transport [].
- Reduced Electron-Phonon Interaction: The absence of low-frequency vibrational modes in F2-TCNQ, as observed in Raman spectroscopy and confirmed by DFT calculations, minimizes electron-phonon scattering and enhances electron mobility [].
- Nuclear Tunneling Effect: Theoretical studies suggest that nuclear tunneling contributes significantly to the high electron mobility in F2-TCNQ, exceeding predictions based solely on classical Marcus theory [].
Q2: How does F2-TCNQ interact with electron-donating molecules, and what is the significance of these interactions?
A2: F2-TCNQ acts as a strong electron acceptor and forms interfaces with electron-donating molecules, leading to charge injection [, ]. Notably, even weak donors can create highly conductive interfaces with F2-TCNQ, exhibiting band-like transport behavior []. This ability to form conductive interfaces with a wide range of donors, regardless of precise energy level matching, opens up possibilities for tailoring the electronic properties of organic semiconductor materials.
Q3: Can you elaborate on the charge transfer phenomena observed at the interface between F2-TCNQ and other organic crystals?
A3: Research indicates that the contact interface between single crystals of F2-TCNQ and electron-donating molecules like (phthalocyaninato)nickel(II) (Ni(Pc)) exhibits metal-like transport properties, despite both individual components being band insulators []. Infrared spectroscopy confirms that this high conductivity stems from charge injection at the interface []. Interestingly, this occurs even though Ni(Pc) and F2-TCNQ do not form charge transfer complex crystals []. This phenomenon highlights the potential of F2-TCNQ in creating highly conductive heterojunctions with significant implications for organic electronic device development.
Q4: Has F2-TCNQ been successfully synthesized on a larger scale, and what are the implications of such a synthesis?
A4: Yes, a gram-scale synthesis of F2-TCNQ has been developed, involving a three-step sequence with a 62% cumulative yield []. This achievement is crucial for enabling further research and potential industrial applications of F2-TCNQ, as it overcomes the limitations of small-scale laboratory syntheses.
Q5: Are there any studies exploring the nano-scale properties and applications of F2-TCNQ?
A5: Research has explored the preparation and properties of nanoaggregates composed of charge-transfer complexes containing butadiyne derivatives with tetrathiafulvalene (TTF) moieties and F2-TCNQ []. These nanoaggregates, formed via the reprecipitation method, exhibit interesting electrical properties. Notably, nanoaggregates of BUT1-F2TCNQ and BUT2-F2TCNQ complexes demonstrate conductivities exceeding 10−6 S/cm, whereas their bulk crystals do not show measurable conductivities []. This highlights the potential of F2-TCNQ in nanoscale electronic materials and devices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)
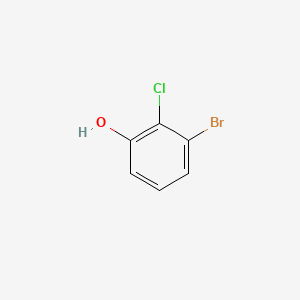
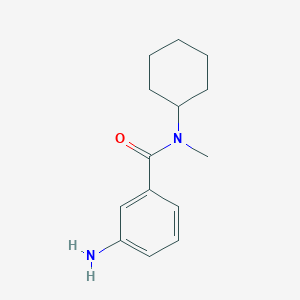
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)

